6-Oxaspiro[3.4]octane-8-carboxylic acid
Description
6-Oxaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound featuring a unique bicyclic framework where a six-membered oxa (oxygen-containing) ring is fused with a four-membered carbocyclic ring. Its molecular formula is C₈H₁₁NO₃ (monoisotopic mass: 169.074 Da), and its structure includes a spiro junction at the 3.4 position, creating a rigid, three-dimensional geometry that can influence binding affinity in biological systems . Derivatives of this compound, such as those with benzyl or fluorophenyl substituents, are frequently explored for their pharmacological properties, including neuroprotective and enzyme inhibitory activities .
Properties
CAS No. |
1314400-27-5 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
6-oxaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-4-11-5-8(6)2-1-3-8/h6H,1-5H2,(H,9,10) |
InChI Key |
WIFKISWTXOQJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[3.4]octane-8-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation or carboxylation reactions can then introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or aldehydes, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
6-Oxaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity.
Comparison with Similar Compounds
Spirocyclic compounds with heteroatoms (N, O, S) and functionalized substituents are critical in drug discovery. Below is a detailed comparison of 6-Oxaspiro[3.4]octane-8-carboxylic acid with structurally analogous compounds:
Heteroatom Variations
Key Insights :
- Aza/Thia analogs introduce nitrogen or sulfur, altering electronic properties and metabolic stability .
Substituent Effects
Key Insights :
- Fluorinated substituents (e.g., 2,5-difluorobenzyl) enhance bioavailability and target engagement in neuroactive compounds .
- Boc-protected derivatives are intermediates in peptide synthesis, enabling selective deprotection .
Functional Group Modifications
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
